Substrate-Biased p38α–MK2 Complex Inhibition: ≥700-Fold Selectivity Over p38α–PRAK and p38α–ATF2 vs. Classical p38α Inhibitor CDD-110
Zunsemetinib (CDD-450) selectively inhibits p38α-dependent phosphorylation of MK2 by at least 700-fold over p38α-dependent phosphorylation of PRAK and ATF2 in biochemical assays [1]. In contrast, the classical p38α ATP-competitive inhibitor CDD-110 (a racemate of PH-797804) inhibited p38α–MK2 and p38α–PRAK with near-identical potency [1]. Surface plasmon resonance analysis further demonstrated that CDD-450 stabilizes the p38α–MK2 complex (increased t1/2 by 47.5-fold relative to p38α–MK2 alone), whereas CDD-110 stabilized the complex by only 4-fold [1]. This differential binding mechanism—engagement of a unique interface cleft formed by the docked p38α–MK2 complex rather than the p38α ATP pocket alone—underpins the substrate bias [1].
| Evidence Dimension | Selectivity ratio for inhibiting p38α–MK2 vs. p38α–PRAK and p38α–ATF2 |
|---|---|
| Target Compound Data | Zunsemetinib: ≥700-fold selectivity for p38α–MK2 over p38α–PRAK and p38α–ATF2 |
| Comparator Or Baseline | CDD-110 (classical p38α inhibitor, racemate of PH-797804): inhibited p38α–MK2 and p38α–PRAK with similar potency (no substrate bias) |
| Quantified Difference | ≥700-fold selectivity vs. no meaningful selectivity for CDD-110 |
| Conditions | In vitro kinase complex activity assays measuring p38α-catalyzed phosphorylation of recombinant MK2, PRAK, and ATF2 substrate proteins |
Why This Matters
This >700-fold substrate bias is the mechanistic foundation for avoiding tachyphylaxis—zunsemetinib spares p38α-mediated anti-inflammatory and housekeeping functions (mediated by PRAK and ATF2) that global p38α inhibitors inadvertently suppress, making it the appropriate procurement choice for studies investigating sustained p38 pathway modulation without feedback-driven loss of efficacy.
- [1] Wang C, Hockerman S, Jacobsen EJ, et al. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. J Exp Med. 2018;215(5):1315-1325. doi:10.1084/jem.20172063 View Source
